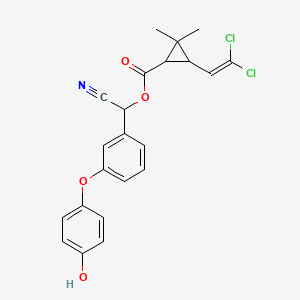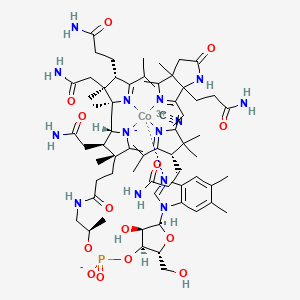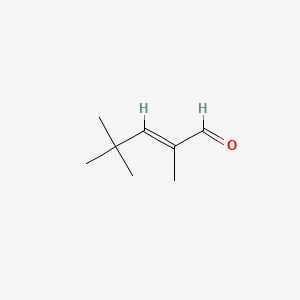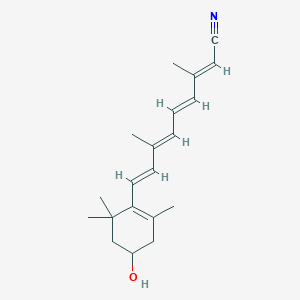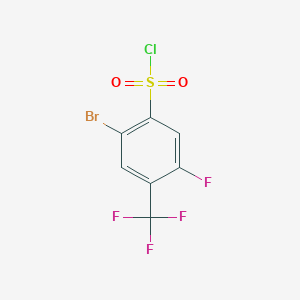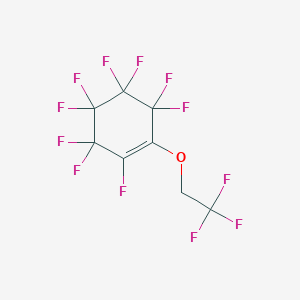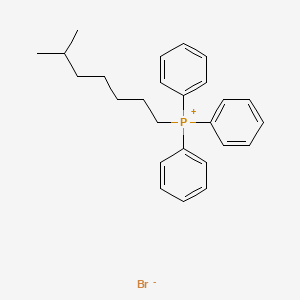
(6-Methylheptyl)(triphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Methylheptyl)(triphenyl)phosphanium bromide is an organophosphorus compound with the molecular formula C26H32BrP It is a quaternary phosphonium salt, characterized by the presence of a phosphonium cation and a bromide anion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylheptyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with 6-methylheptyl bromide. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:
Ph3P+BrCH2(CH2)5CH3→Ph3P+(CH2(CH2)5CH3)Br−
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
(6-Methylheptyl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Oxidation Reactions: The phosphonium cation can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can be reduced to form phosphines.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide or potassium cyanide.
Oxidation Reactions: Performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Conducted using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of substituted phosphonium salts.
Oxidation Reactions: Formation of phosphine oxides.
Reduction Reactions: Formation of triphenylphosphine and the corresponding alkane.
科学的研究の応用
(6-Methylheptyl)(triphenyl)phosphanium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Wittig reactions to form alkenes.
Biology: Investigated for its potential as a mitochondrial probe due to its ability to cross cell membranes.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of various organic compounds and as a phase-transfer catalyst.
作用機序
The mechanism of action of (6-Methylheptyl)(triphenyl)phosphanium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium cation can stabilize negative charges, making it a useful intermediate in organic synthesis. Additionally, its lipophilic nature allows it to interact with biological membranes, facilitating its use in biological applications.
類似化合物との比較
Similar Compounds
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
- Butyltriphenylphosphonium bromide
Uniqueness
(6-Methylheptyl)(triphenyl)phosphanium bromide is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can enhance its solubility in organic solvents and its ability to interact with biological membranes, making it more versatile in various applications.
特性
CAS番号 |
52648-05-2 |
|---|---|
分子式 |
C26H32BrP |
分子量 |
455.4 g/mol |
IUPAC名 |
6-methylheptyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C26H32P.BrH/c1-23(2)15-7-6-14-22-27(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26;/h3-5,8-13,16-21,23H,6-7,14-15,22H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
SJCOJGVMQVSKOJ-UHFFFAOYSA-M |
正規SMILES |
CC(C)CCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B13422384.png)
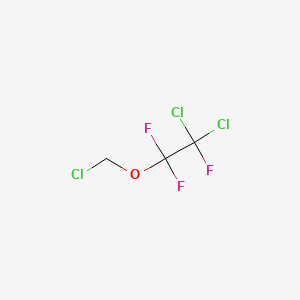
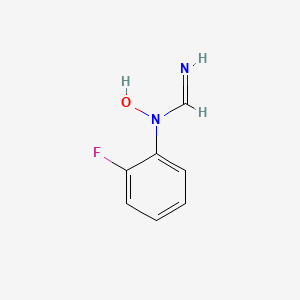
![[(8R,9S,10S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13422403.png)

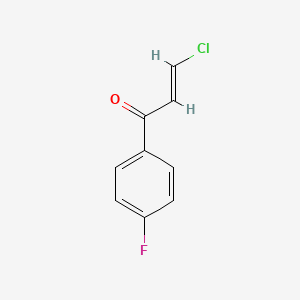
![3-(6'-Oxo-1'-phenyl-1',6'-dihydro-[2,3'-bipyridin]-5'-yl)benzonitrile](/img/structure/B13422426.png)
